REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[H][H].BrBr.[OH-:10].[Na+].OO>O1CCCC1.CO>[CH:2]1([C:1]2([OH:10])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:1][CH2:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
BH3—Me2S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
116.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure
|
Type
|
ADDITION
|
Details
|
addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining oil transferred to a 5 L 3-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a thermocouple inlet
|
Type
|
ADDITION
|
Details
|
overhead stirrer and a 500-mL addition funnel
|
Type
|
ADDITION
|
Details
|
Dichloromethane (2 L) and water (500 mL) were added
|
Type
|
ADDITION
|
Details
|
was then added slowly over 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was recooled to 5° C.
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature the organic layer
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with brine and then dried over anhydrous magnesium sulfate for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulted in a light-colored oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1(CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |